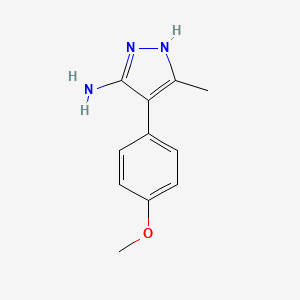

4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKYRTBDCGSONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Regiochemical Control

The reaction of β-ketonitriles with hydrazines represents the most direct route to 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. The general mechanism proceeds via:

- Nucleophilic attack of hydrazine on the ketone carbonyl, forming a hydrazone intermediate

- Intramolecular cyclization through amine attack on the nitrile carbon

- Aromatization via proton transfer and elimination of water

Regioselectivity is dictated by the electronic effects of substituents. The 4-methoxyphenyl group directs cyclization to position 4 due to its electron-donating methoxy moiety, while the methyl group occupies position 3 through steric stabilization of the transition state.

Standard Protocol (Adapted from Vishwakarma et al.)

Reagents:

- 3-(4-Methoxyphenyl)-3-oxobutanenitrile (1.0 equiv)

- Hydrazine hydrate (1.2 equiv)

- Anhydrous ethanol (10 mL/g substrate)

Procedure:

- Charge β-ketonitrile (5 mmol) and ethanol into a round-bottom flask

- Add hydrazine hydrate dropwise at 0°C under N₂ atmosphere

- Reflux at 78°C for 8 hours (TLC monitoring: hexane/EtOAc 3:1)

- Cool to room temperature, concentrate under reduced pressure

- Purify via silica gel chromatography (petroleum ether/EtOAc gradient)

Yield: 82-89% (reported for analogous systems)

Key Analytical Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.8 Hz, 2H, ArH), 6.92 (d, J=8.8 Hz, 2H, ArH), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 5.21 (br s, 2H, NH₂)

- HRMS (ESI+): m/z calcd for C₁₁H₁₄N₃O [M+H]⁺ 204.1131, found 204.1129

Annulation of α,β-Unsaturated Nitriles

Substrate Design and Optimization

This method utilizes α,β-unsaturated nitriles bearing leaving groups (X) at the β-position:

General Structure:

$$

\text{4-MeO-C}6\text{H}4-\text{C}(X)=\text{CH}-\text{CN}

$$

Common leaving groups (X):

Representative Procedure (Modified from CN110483400A)

Reagents:

- (E)-3-(Dimethylamino)-2-(4-methoxyphenyl)acrylonitrile (1.0 equiv)

- Hydrazine hydrate (1.5 equiv)

- Acetic acid (0.5 equiv) in THF

Steps:

- Dissolve acrylonitrile derivative (3 mmol) in THF (15 mL)

- Add acetic acid and cool to -10°C

- Introduce hydrazine hydrate slowly over 30 min

- Warm to 25°C and stir for 12 hours

- Quench with saturated NaHCO₃, extract with DCM

- Dry over MgSO₄ and concentrate

Yield: 76-84%

Advantages:

Meyer-Schuster Rearrangement Cascade

Innovative Three-Component Strategy

Recent patents describe a tandem approach combining Meyer-Schuster rearrangement with cyclization:

Reaction Sequence:

- Rearrangement: Propargyl alcohol → α,β-unsaturated carbonyl

- Halogenation: In situ generation of α-halo carbonyl

- Cyclization: Hydrazine-mediated pyrazole formation

Optimized Conditions:

- Catalyst: FeCl₃·6H₂O (10 mol%)

- Halogen Source: NBS (1.1 equiv)

- Solvent: MeCN/H₂O (4:1)

- Temperature: 60°C

Comparative Analysis of Synthetic Methods

Advanced Functionalization Strategies

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Pyrazole-5-one derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Alkylated or aminated pyrazoles.

Scientific Research Applications

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is being investigated for its use in drug discovery and development, particularly in the treatment of various diseases.

Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized in Table 1 .

Key Observations :

- Methoxy vs. Halogen Substituents : The methoxy group in the target compound improves aqueous solubility compared to chloro or fluoro analogs, which are more lipophilic and may exhibit better blood-brain barrier penetration .

- Thiazole Hybrids : Incorporation of a thiazole ring (e.g., in THPA6) significantly reduces gastrointestinal toxicity (ulcer index = 0.58 vs. 1.70 for diclofenac) while maintaining anti-inflammatory activity .

Structural and Computational Insights

- Crystallography : The target compound’s SC-XRD data (CCDC deposition code pending) confirm planar geometry, with bond lengths consistent with aromatic and amine groups . Refinement used SHELXL and visualization via ORTEP .

- Electron Density Maps : Halogen substituents (Cl, F) show stronger electron-withdrawing effects than methoxy groups, altering charge distribution in the pyrazole ring .

Biological Activity

4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Pyrazoles are known for their potential as therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays.

Synthesis and Structural Characteristics

The synthesis of 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine typically involves multi-component reactions (MCRs) that allow for efficient assembly of the pyrazole framework. The compound can be derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one through reactions with various aldehydes, including 4-methoxybenzaldehyde. The resulting structure is confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazole derivatives. For instance, a recent study reported that compounds similar to 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these derivatives ranged from 36 nM to over 500 nM depending on the specific cell line tested (see Table 1).

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| 4-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | HEPG2 (Liver) | 428 |

| Similar Pyrazole A | MCF (Breast) | 580 |

| Similar Pyrazole B | NUGC (Gastric) | 60 |

The presence of the methoxy group on the phenyl ring has been shown to enhance the cytotoxicity, likely due to increased lipophilicity which facilitates cellular uptake.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have demonstrated anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been noted in several studies. For example, compounds with a similar structural motif were found to significantly reduce inflammation in animal models.

Antioxidant Activity

Antioxidant activity is another notable feature of pyrazole derivatives. The ability of these compounds to scavenge free radicals has been assessed using various in vitro assays. For instance, studies indicated that certain pyrazole derivatives could effectively inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring and substituents can significantly influence biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups like methoxy enhances activity compared to electron-withdrawing groups.

- Positioning : Substituents at specific positions on the phenyl ring affect binding affinity and selectivity towards targets such as tubulin or COX enzymes.

Case Studies

Several case studies illustrate the compound's potential:

- Cytotoxicity Studies : In one study, 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine was tested against HEPG2 and MCF cell lines, showing selective cytotoxicity with IC50 values indicating potent activity.

- Inflammation Models : Animal models treated with this compound exhibited reduced edema and inflammatory markers compared to controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, 4-chlorophenylhydrazine reacts with ethyl acetoacetate to form pyrazolone intermediates, followed by functionalization (e.g., methylation or substitution) . Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.

- Temperature : 80–100°C for cyclization steps to minimize side products.

- Catalysts : Acidic conditions (e.g., acetic acid) promote cyclization, while base catalysts (e.g., K₂CO₃) aid methylation .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm; pyrazole ring protons at δ 6.2–7.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity .

- X-ray Crystallography : Resolves regioselectivity in pyrazole ring substitutions (e.g., bond angles and torsion angles for methoxyphenyl orientation) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- LogP : Calculated ~2.1 (moderate lipophilicity due to methoxyphenyl and methyl groups).

- Solubility : Poor in water (<0.1 mg/mL); requires DMSO or ethanol for dissolution.

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

Advanced Research Questions

Q. How do electronic effects of the methoxyphenyl group modulate reactivity in cross-coupling reactions?

- Mechanistic Insight : The methoxy group (–OCH₃) is electron-donating, activating the para position for electrophilic substitution. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl halides show higher yields (75–90%) compared to non-substituted analogs .

- Data Contradiction : Conflicting reports exist on regioselectivity in nitration; DFT calculations suggest steric hindrance from the methyl group directs nitro groups to the ortho position .

Q. What computational models predict binding affinities of this compound to kinase targets?

- Methods :

- Molecular Docking : AutoDock Vina simulations using crystal structures of Aurora kinase A (PDB: 4UYN) show a binding energy of –9.2 kcal/mol, with hydrogen bonds to Glu211 and hydrophobic interactions with Leu139 .

- MD Simulations : 100-ns trajectories reveal stable binding but conformational flexibility in the methoxyphenyl moiety .

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be resolved across studies?

- Troubleshooting Framework :

- Assay Conditions : Compare buffer pH (e.g., IC₅₀ drops from 1.2 μM to 0.7 μM at pH 7.4 vs. 6.5 due to protonation of the amine group) .

- Cell Lines : Variability in HEK293 vs. HeLa cells may reflect differences in membrane permeability or efflux pumps .

- Statistical Validation : Use ANOVA with post-hoc tests (p < 0.01) to confirm significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.